Cas no 669729-26-4 (4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol)

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an allyl group at the 4-position and a 4-isopropylphenyl moiety at the 5-position, along with a thiol functional group at the 3-position. This structure imparts potential reactivity for further derivatization, making it a versatile intermediate in organic synthesis and medicinal chemistry. The presence of the thiol group allows for selective modifications, while the allyl and isopropylphenyl substituents contribute to its lipophilic character, influencing solubility and binding properties. Its well-defined molecular framework is advantageous for applications in ligand design, coordination chemistry, and the development of biologically active compounds.
4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol structure
669729-26-4 structure
商品名:4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol
CAS番号:669729-26-4
MF:C14H17N3S
メガワット:259.36988
MDL:MFCD04058719
CID:891834
PubChem ID:3559092

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質

名前と識別子

    • 4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol
    • 3-(4-propan-2-ylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
    • ART-CHEM-BB B018031
    • 5-[4-(propan-2-yl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
    • AC1MSGWH
    • ALBB-003338
    • BBL017411
    • CTK5J4661
    • MolPort-001-588-184
    • STK446297
    • DTXSID00393626
    • 4-(prop-2-en-1-yl)-5-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol
    • 669729-26-4
    • VS-06136
    • AKOS003330497
    • MFCD04058719
    • MDL: MFCD04058719
    • インチ: InChI=1S/C14H17N3S/c1-4-9-17-13(15-16-14(17)18)12-7-5-11(6-8-12)10(2)3/h4-8,10H,1,9H2,2-3H3,(H,16,18)
    • InChIKey: PNTLJYXWEGOQAV-UHFFFAOYSA-N
    • ほほえんだ: C=CCN1C(=NN=C1S)C2=CC=C(C=C2)C(C)C

計算された属性

  • せいみつぶんしりょう: 259.11400
  • どういたいしつりょう: 259.114
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 354
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 59.7Ų

じっけんとくせい

  • 密度みつど: 1.14
  • ふってん: 337.3°C at 760 mmHg
  • フラッシュポイント: 157.8°C
  • 屈折率: 1.61
  • PSA: 69.51000
  • LogP: 3.54320

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB214866-1 g
4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol; 95%
669729-26-4
1g
€217.60 2023-03-08
eNovation Chemicals LLC
Y1259915-5g
4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol
669729-26-4 95%
5g
$650 2024-06-06
abcr
AB214866-5 g
4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol; 95%
669729-26-4
5g
€723.20 2023-03-08
Chemenu
CM114647-5g
4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol
669729-26-4 95%
5g
$*** 2023-05-29
1PlusChem
1P00FC9K-1g
4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol
669729-26-4 95%
1g
$118.00 2025-02-27
TRC
A614783-1g
4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol
669729-26-4
1g
$ 320.00 2022-06-08
A2B Chem LLC
AH14936-1g
4-Allyl-5-(4-isopropylphenyl)-4h-1,2,4-triazole-3-thiol
669729-26-4 95%
1g
$118.00 2024-04-19
eNovation Chemicals LLC
Y1259915-1g
4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol
669729-26-4 95%
1g
$185 2025-02-20
abcr
AB214866-5g
4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol, 95%; .
669729-26-4 95%
5g
€749.60 2025-02-14
eNovation Chemicals LLC
Y1259915-1g
4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol
669729-26-4 95%
1g
$185 2024-06-06

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol 関連文献

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiolに関する追加情報

Introduction to 4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol (CAS No: 669729-26-4)

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol is a compound with the CAS registry number 669729-26-4, which has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications. This compound belongs to the class of triazole derivatives, which are widely studied for their versatile reactivity and functionalization capabilities.

The molecular structure of 4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol is characterized by a 1,2,4-triazole ring system with substituents at positions 3 and 5. The thiol (-SH) group at position 3 imparts nucleophilic properties, while the allyl group at position 5 introduces conjugation and potential for further functionalization. The phenyl ring at position 5 is substituted with an isopropyl group, which enhances the compound's stability and solubility in organic solvents.

Recent studies have highlighted the importance of triazole-based compounds in various applications, including drug delivery systems, sensors, and advanced materials. For instance, researchers have explored the use of triazole derivatives in click chemistry reactions due to their ability to form stable covalent bonds under mild conditions. This has opened new avenues for synthesizing complex molecules with high precision.

The synthesis of 4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. The starting materials often include aldehydes or ketones that undergo condensation reactions to form the triazole ring system. The introduction of the allyl and isopropylphenyl groups requires careful control of reaction conditions to ensure high yields and purity.

In terms of physical properties, this compound exhibits a melting point of approximately 180°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it suitable for use in organic synthesis reactions where precise control over reaction conditions is essential.

One of the most promising applications of triazole-based compounds like 669729-26-4 is in the field of materials science. Researchers have demonstrated that these compounds can be used as building blocks for constructing supramolecular assemblies and self-healing materials. The thiol group in this compound can participate in disulfide exchange reactions, enabling dynamic covalent chemistry that mimics biological systems.

Moreover, recent advancements in green chemistry have led to the development of eco-friendly synthesis routes for triazole derivatives. For example, microwave-assisted synthesis has been employed to reduce reaction times and minimize waste generation while maintaining high product quality.

In conclusion, 4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol (CAS No: 669729-26-4) represents a versatile compound with significant potential in various scientific domains. Its unique structure and functional groups make it an ideal candidate for exploring novel chemical transformations and developing innovative materials.

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